molecular formula C8H3Br2ClFN B1344971 2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile CAS No. 1134335-07-1

2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile

Cat. No.: B1344971
CAS No.: 1134335-07-1
M. Wt: 327.37 g/mol
InChI Key: PDAXKKVQGYJLIT-UHFFFAOYSA-N
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Description

2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile is an organic compound that belongs to the class of halogenated benzonitriles. This compound is characterized by the presence of chlorine, bromine, and fluorine atoms attached to a benzonitrile core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 2-chloro-3-fluorobenzonitrile with bromine in the presence of a catalyst to introduce the dibromomethyl group. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include halogen bonding and hydrophobic interactions, which can modulate the activity of the compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(dibromomethyl)pyridine
  • 2-Chloro-6-fluorobenzamide
  • 2-Bromo-6-chlorotoluene

Uniqueness

2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile is unique due to the combination of chlorine, bromine, and fluorine atoms on the benzonitrile core. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-6-(dibromomethyl)-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2ClFN/c9-8(10)4-1-2-6(12)7(11)5(4)3-13/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAXKKVQGYJLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(Br)Br)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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